molecular formula C28H26O4 B11704678 1-(Benzyloxy)-2-{2-[2-(benzyloxy)phenoxy]ethoxy}benzene

1-(Benzyloxy)-2-{2-[2-(benzyloxy)phenoxy]ethoxy}benzene

Katalognummer: B11704678
Molekulargewicht: 426.5 g/mol
InChI-Schlüssel: RGFYBNQQIXODGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzyloxy)-2-{2-[2-(benzyloxy)phenoxy]ethoxy}benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of benzyloxy groups attached to a benzene ring through ethoxy linkages

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-2-{2-[2-(benzyloxy)phenoxy]ethoxy}benzene typically involves the reaction of 1,2-dihydroxybenzene with benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions usually involve refluxing the reactants in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Benzyloxy)-2-{2-[2-(benzyloxy)phenoxy]ethoxy}benzene undergoes various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: Reduction of the compound can lead to the formation of benzyl alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-(Benzyloxy)-2-{2-[2-(benzyloxy)phenoxy]ethoxy}benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(Benzyloxy)-2-{2-[2-(benzyloxy)phenoxy]ethoxy}benzene involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. Additionally, the compound’s aromatic nature allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Benzyloxy)-2-ethoxy-4-(nitromethyl)benzene: Similar structure but with a nitromethyl group.

    1-(Benzyloxy)-2-ethoxy-benzene-d5: Deuterated analog with similar properties.

    1-(Benzyloxy)-2-(methoxymethyl)benzene: Contains a methoxymethyl group instead of ethoxy.

Uniqueness

1-(Benzyloxy)-2-{2-[2-(benzyloxy)phenoxy]ethoxy}benzene is unique due to its specific arrangement of benzyloxy and ethoxy groups, which confer distinct chemical and physical properties

Eigenschaften

Molekularformel

C28H26O4

Molekulargewicht

426.5 g/mol

IUPAC-Name

1-phenylmethoxy-2-[2-(2-phenylmethoxyphenoxy)ethoxy]benzene

InChI

InChI=1S/C28H26O4/c1-3-11-23(12-4-1)21-31-27-17-9-7-15-25(27)29-19-20-30-26-16-8-10-18-28(26)32-22-24-13-5-2-6-14-24/h1-18H,19-22H2

InChI-Schlüssel

RGFYBNQQIXODGA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2OCCOC3=CC=CC=C3OCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.